molecular formula C12H15BrFN3O B13432444 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline

4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline

Katalognummer: B13432444
Molekulargewicht: 316.17 g/mol
InChI-Schlüssel: BLZGKVIFECSCPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline is a complex organic compound that features a piperazine ring substituted with an acetyl group, a bromine atom, and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts The acetylation of the piperazine ring can be achieved using acetic anhydride under basic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or piperazines.

Wissenschaftliche Forschungsanwendungen

4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Acetylpiperazin-1-yl)aniline: Similar structure but lacks the bromine and fluorine atoms.

    4-(4-Acetylpiperazin-1-yl)benzoic acid: Contains a carboxylic acid group instead of the bromine and fluorine atoms.

    4-(4-Acetylpiperazin-1-yl)pyridine-2-carbonitrile: Features a pyridine ring instead of the benzene ring.

Uniqueness

4-(4-Acetylpiperazin-1-yl)-3-bromo-5-fluoroaniline is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s ability to interact with biological targets and improve its stability and solubility.

Eigenschaften

Molekularformel

C12H15BrFN3O

Molekulargewicht

316.17 g/mol

IUPAC-Name

1-[4-(4-amino-2-bromo-6-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H15BrFN3O/c1-8(18)16-2-4-17(5-3-16)12-10(13)6-9(15)7-11(12)14/h6-7H,2-5,15H2,1H3

InChI-Schlüssel

BLZGKVIFECSCPI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2Br)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.